

Physical and chemical properties of 6-Fluorohexanal

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Compound of Interest

Compound Name: 6-Fluorohexanal

Cat. No.: B1655487

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An In-depth Technical Guide to 6-Fluorohexanal

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Fluorohexanal**, catering to researchers, scientists, and professionals in drug development. This document collates available data, outlines plausible experimental protocols, and visualizes key chemical processes.

Core Properties of 6-Fluorohexanal

6-Fluorohexanal is a fluorinated aliphatic aldehyde. The presence of a fluorine atom significantly influences its chemical reactivity and physical properties, making it a compound of interest in various synthetic applications, including the development of novel pharmaceuticals.

Physical Properties

A summary of the key physical properties of **6-Fluorohexanal** is presented in Table 1. Note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ FO	PubChem[1]
Molecular Weight	118.15 g/mol	PubChem[1]
CAS Number	373-33-1	PubChem[1]
Boiling Point	65-68 °C (at 12 Torr)	ChemicalBook[2]
Density (Predicted)	0.906 ± 0.06 g/cm ³	ChemicalBook[2]
Flash Point	Not Available	
Solubility	Not Available	

Chemical and Spectroscopic Properties

The chemical properties of **6-Fluorohexanal** are largely defined by the aldehyde functional group and the terminal fluorine atom. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the fluorine atom imparts increased polarity and can influence the acidity of adjacent protons.

Property	Value	Source
IUPAC Name	6-fluorohexanal	PubChem[1]
SMILES	<chem>C(CCC=O)CCF</chem>	PubChem[1]
InChI	InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2	PubChem[1]
XLogP3-AA (Predicted)	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]

Note: Experimentally determined spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **6-Fluorohexanal** is not readily available in the public domain. Researchers should perform their own spectral analysis for compound verification.

Synthesis of 6-Fluorohexanal

A common and efficient method for the synthesis of aldehydes from primary alcohols is through oxidation. The Swern oxidation is a well-established method that uses mild conditions and is tolerant of many functional groups, making it a suitable choice for the preparation of **6-Fluorohexanal** from its corresponding alcohol, 6-fluoro-1-hexanol.

Experimental Protocol: Swern Oxidation of 6-fluoro-1-hexanol

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

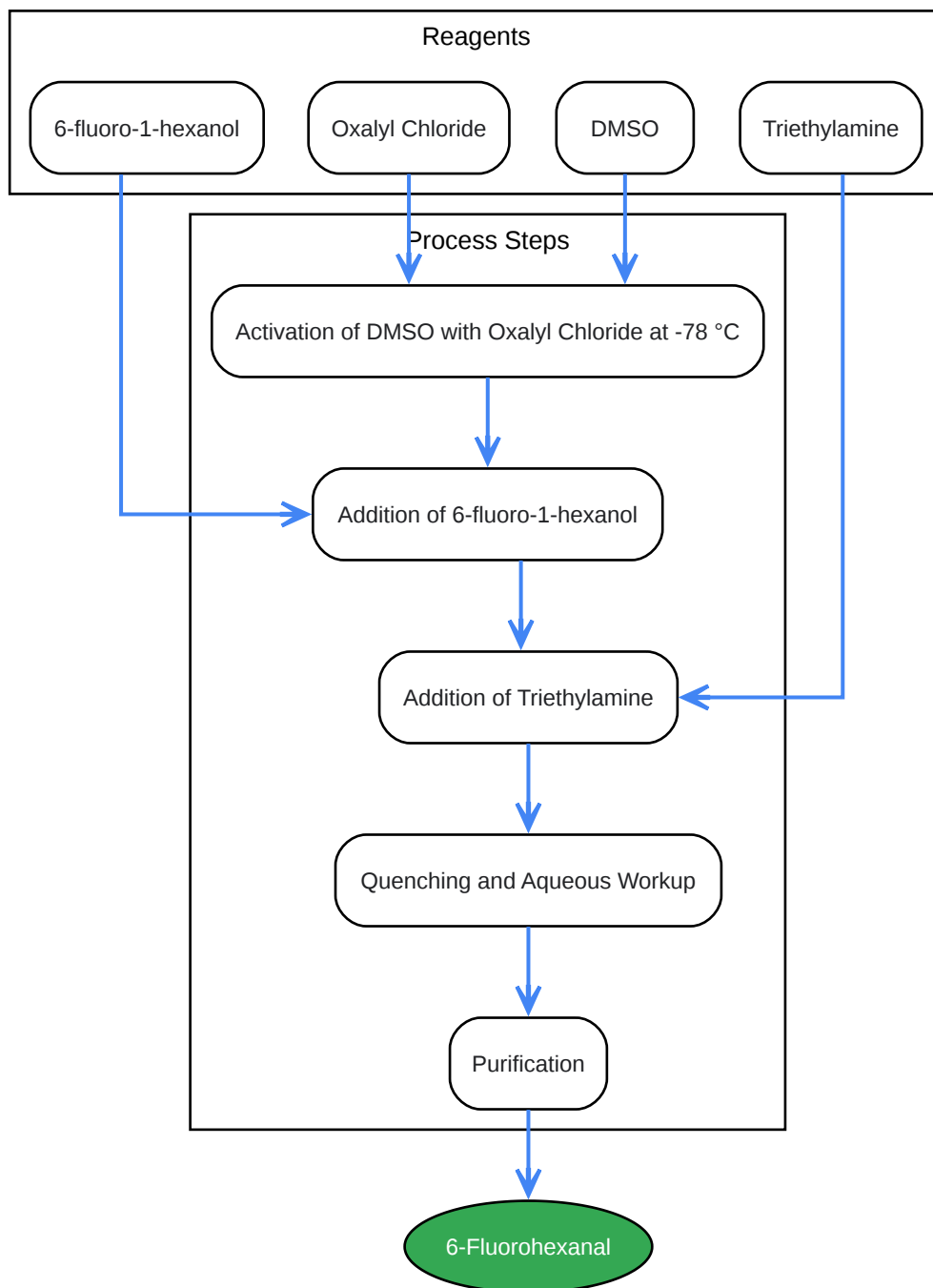
- 6-fluoro-1-hexanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas for inert atmosphere
- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
- Magnetic stirrer and stirring bar
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- **Activator Formation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (1.2 eq.) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.
- **Alcohol Addition:** Add a solution of 6-fluoro-1-hexanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes at this temperature.
- **Base Addition:** Add triethylamine (5.0 eq.) dropwise to the flask. The reaction mixture may become thick. Continue stirring at -78 °C for 30 minutes.
- **Quenching and Workup:** Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **6-Fluorohexanal**.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow

Synthesis of 6-Fluorohexanal via Swern Oxidation

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Caption: A workflow diagram illustrating the key stages in the synthesis of **6-Fluorohexanal** using the Swern oxidation protocol.

Chemical Reactivity and Potential Applications

Reactivity Profile

As an aliphatic aldehyde, **6-Fluorohexanal** is expected to undergo reactions typical of this functional group, including:

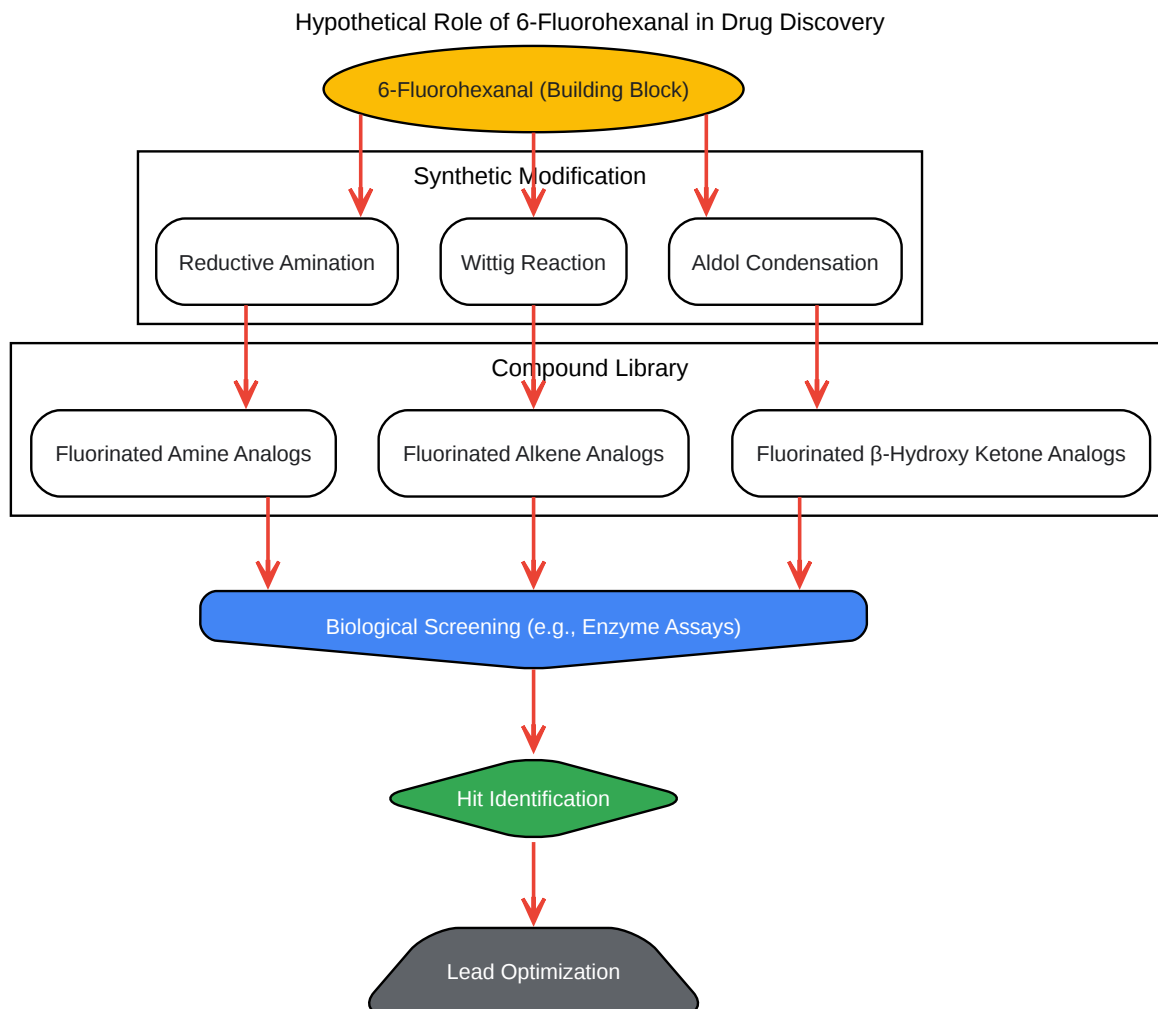
- **Nucleophilic Addition:** The carbonyl carbon is electrophilic and will react with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.
- **Oxidation:** **6-Fluorohexanal** can be readily oxidized to the corresponding carboxylic acid, 6-fluorohexanoic acid, using common oxidizing agents.
- **Reduction:** The aldehyde can be reduced to the primary alcohol, 6-fluoro-1-hexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
- **Reductive Amination:** In the presence of an amine and a reducing agent, **6-Fluorohexanal** can be converted to a variety of substituted amines.

The presence of the fluorine atom can modulate the reactivity of the aldehyde group through its strong electron-withdrawing inductive effect.

Applications in Drug Discovery

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. While specific applications of **6-Fluorohexanal** in drug development are not widely reported, its bifunctional nature (an aldehyde for further chemical modification and a fluoroalkyl chain) makes it a potentially valuable building block.

A hypothetical application could involve its use as a precursor for the synthesis of fluorinated analogs of biologically active molecules. For instance, it could be used in the synthesis of enzyme inhibitors where the fluorinated tail interacts with a specific hydrophobic pocket of the enzyme.



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Caption: A logical diagram illustrating the potential use of **6-Fluorohexanal** as a starting material for generating a library of fluorinated compounds for drug discovery screening.

Safety and Handling

Specific safety data for **6-Fluorohexanal** is not readily available. However, based on its structure as an aliphatic aldehyde, the following precautions are recommended:

- Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use a fume hood.

- Skin and Eye Contact: Aldehydes can be irritating to the skin and eyes. Wear appropriate gloves and safety glasses.
- Flammability: While the flash point is not definitively reported, it should be treated as a flammable liquid. Keep away from ignition sources.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

6-Fluorohexanal is a fluorinated aldehyde with potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines plausible synthetic and application pathways based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in the development of new chemical entities.

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References

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